molecular formula C7H8ClN3O3S B1459979 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol CAS No. 1548397-10-9

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol

Cat. No.: B1459979
CAS No.: 1548397-10-9
M. Wt: 249.68 g/mol
InChI Key: GXBABSVBIPUOLI-UHFFFAOYSA-N
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Description

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol (CAS 1548397-10-9) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. With the molecular formula C7H8ClN3O3S and a molecular weight of 249.67 g/mol , this compound is professionally recognized for its role as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its primary research application is as a key intermediate in the synthetic pathway of Ticagrelor , a well-known antiplatelet medication. The compound requires specific handling and storage conditions to maintain its stability; it is recommended to be stored in a cool environment, typically in a refrigerator between 2-8°C, and under an inert atmosphere . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-chloro-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3S/c1-2-3-15-7-9-5(8)4(11(13)14)6(12)10-7/h2-3H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBABSVBIPUOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

, a drug known for its fast, great, and consistent ADP-receptor inhibition , it can be inferred that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Action Environment

The action, efficacy, and stability of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored in an inert atmosphere at 2-8°C to maintain its stability Additionally, the compound’s action may be affected by the presence of other substances in the environment, such as other drugs or biochemicals

Biochemical Analysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of ribonucleotide reductase by this compound leads to a decrease in DNA synthesis, which can result in cell cycle arrest and apoptosis in rapidly dividing cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in vitro and in vivo can lead to sustained inhibition of DNA synthesis and prolonged cell cycle arrest.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ribonucleotide reductase without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to rapidly dividing tissues such as the gastrointestinal tract and bone marrow. These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety.

Biological Activity

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol (CAS No. 1548397-10-9) is a pyrimidine derivative with significant potential in pharmacological applications, particularly as an inhibitor of ribonucleotide reductase (RNR). This compound's ability to disrupt DNA synthesis positions it as a candidate for anticancer therapies. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC7H8ClN3O3S
Molecular Weight249.68 g/mol
PurityTypically ≥95%
Storage ConditionsInert atmosphere, 2-8°C

This compound primarily acts as an inhibitor of ribonucleotide reductase , an enzyme essential for converting ribonucleotides into deoxyribonucleotides, which are necessary for DNA replication and repair . By inhibiting RNR, this compound leads to:

  • Decreased DNA Synthesis : Resulting in cell cycle arrest and apoptosis in rapidly dividing cells.
  • Altered Cellular Metabolism : The inhibition affects nucleotide pools, influencing overall cellular metabolism and gene expression .

Cellular Effects

The compound exhibits various effects on different cell types:

  • Cell Cycle Arrest : Inhibition of RNR causes cells to halt progression through the cell cycle.
  • Induction of Apoptosis : Particularly in cancer cells, leading to decreased viability .

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : Effective inhibition of RNR with minimal toxicity.
  • High Doses : Potential toxicity observed, particularly in rapidly dividing tissues such as the gastrointestinal tract and bone marrow .

Case Studies and Research Findings

  • Anticancer Potential : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines by inducing apoptosis through RNR inhibition. For instance, studies on breast cancer cell lines showed IC50 values indicating potent cytotoxicity comparable to established chemotherapeutic agents .
  • Pharmacokinetics : The compound's stability under specific storage conditions has been documented, with studies noting its degradation over time when not stored properly. This stability is crucial for maintaining its biological activity in therapeutic applications .
  • Metabolic Pathways : The compound is involved in nucleotide metabolism, influencing metabolic fluxes and levels of metabolites essential for cellular function. The disruption in nucleotide balance can lead to significant downstream effects on cellular processes .

Comparison with Similar Compounds

Structural Insights :

  • Nitro vs. Amino Groups: The nitro group at position 5 in the target compound increases electrophilicity, enabling reduction to an amino group (as seen in 5-amino-6-chloro-2-(propylthio)pyrimidin-4-ol), which is crucial for forming triazole rings in ticagrelor .
  • Chlorine Positioning : The 6-chloro substituent enhances leaving-group capacity, favoring substitution reactions. In contrast, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine exhibits dual reactivity at positions 4 and 6 .

Physicochemical Properties

Property This compound 5-Amino-6-chloro-2-(propylthio)pyrimidin-4-ol 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
Solubility Not reported Not available Likely low (nonpolar substituents)
Stability Stable at 2–8°C under inert atmosphere No data Sensitive to moisture
Reactivity High (nitro and chloro groups) Moderate (amino group less electron-withdrawing) Very high (dual chloro sites)

Key Findings :

  • The nitro group in the target compound contributes to instability under reducing conditions, necessitating controlled storage .
  • Amino-substituted analogs (e.g., 5-amino derivative) exhibit improved solubility in polar solvents but require protection during synthesis .

Preparation Methods

Alkylation of 2-Thiobarbituric Acid

  • Process Overview : The alkylation step involves reacting 2-thiobarbituric acid with a propyl halide (e.g., propyl iodide or propyl bromide) in the presence of a base and optionally a phase transfer catalyst. This reaction produces 2-propylthio-pyrimidine-4,6-diol.

  • Reaction Conditions :

  • Yield and Purity : The yield can vary, but high purity (>95%) is achievable through careful control of reaction conditions and post-reaction processing.

Chlorination of 5-Nitro-2-propylthiopyrimidine-4,6-diol

  • Process Overview : The chlorination step involves reacting the nitrated product with a chlorinating agent like phosphorus oxychloride in the presence of an aliphatic organic base.

  • Reaction Conditions :

    • Chlorinating Agent : Phosphorus oxychloride.
    • Base : N,N-diisopropylethylamine.
    • Solvent : The chlorinating agent often serves as the solvent.
    • Temperature : Typically around 100-120°C.
    • Time : Until completion, monitored by TLC.
  • Yield and Purity : High purity (>97%) is achievable with careful control of conditions.

Optimization Strategies

Several strategies have been employed to optimize the synthesis of this compound:

Data Tables

Table 1: Reaction Conditions for Key Steps

Step Reaction Conditions Yield/Purity
Alkylation Propyl iodide, NaOH, Tetrabutyl ammonium bromide, 30-35°C, 24 hours Yield: 61.9-65.7%, Purity: >90%
Nitration Fuming nitric acid, controlled temperature Yield: Not specified, Purity: >99%
Chlorination Phosphorus oxychloride, N,N-diisopropylethylamine, 100-120°C Yield: Not specified, Purity: >97%

Table 2: Optimization Strategies

Strategy Benefits
Use of Aliphatic Bases Reduces hazardous chemical use
Minimized Nitric Acid Use Reduces waste, avoids over-nitration
Recycling of Chlorinating Agents Reduces waste, increases efficiency

Q & A

Q. What are the established synthetic routes for 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol, and how do reaction parameters influence yield?

The compound is synthesized via a multi-step process starting with thiourea. Key steps include acylation, nucleophilic substitution (introducing the propylthio group), nitration, and chlorination. Critical parameters include:

  • Molar ratios : A 1:1.2 ratio of thiourea to propylating agent minimizes by-products.
  • Temperature : Nitration at 0–5°C prevents decomposition.
  • Reaction time : Chlorination for 4–6 hours maximizes yield. Yield optimization studies show deviations in these parameters lead to side reactions (e.g., over-nitration reduces yield by 15%) .
StepKey ParametersOptimal ConditionsYield (%)
Nucleophilic SubstitutionPropylthio source, solventKOH/EtOH, 12 h reflux85
NitrationHNO3 concentration, temp90% HNO3, 0–5°C78
ChlorinationPOCl3 excess, time3 eq POCl3, 110°C, 4 h92

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC : Determines purity (>95%) by comparing retention times with standards.
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) identifies propylthio (δ 1.5–1.7 ppm) and nitro groups (no direct protons).
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto vs. enol) in the solid state .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 278) .

Q. How is the propylthio group introduced, and what alternatives exist for sulfur-based substituents?

The propylthio group is introduced via nucleophilic substitution using propyl mercaptan and a base (e.g., KOH). Alternatives like thiourea or sodium thiopropoxide can improve regioselectivity, but may require anhydrous conditions to avoid hydrolysis .

Advanced Research Challenges

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved to confirm the structure?

Discrepancies often arise from tautomerism or solvent effects. For example, X-ray crystallography may show a keto-dominated structure, while NMR in DMSO reveals enol tautomers. Strategies include:

  • Variable-temperature NMR : Observes tautomeric equilibria.
  • Computational modeling (DFT) : Predicts chemical shifts and compares with experimental data.
  • Multi-solvent NMR : DMSO-d6 vs. CDCl3 to assess solvent polarity effects .

Q. What strategies address low regioselectivity during nitration or chlorination?

  • Directed ortho-metallation : Use directing groups (e.g., sulfonamides) to control nitration sites.
  • Catalytic systems : Lewis acids like FeCl3 improve chlorination regioselectivity.
  • Competitive kinetic studies : Monitor intermediates via LC-MS to identify dominant pathways .

Q. How should researchers analyze reaction pathways when unexpected by-products form?

  • Mechanistic probes : Isotopic labeling (e.g., 15^{15}N-nitration) tracks nitro group incorporation.
  • By-product isolation : Use preparative TLC or HPLC to isolate impurities for structural analysis.
  • Kinetic profiling : Vary reaction time/temperature to map intermediate formation (e.g., over-chlorination at >120°C) .

Q. What stability considerations are critical for long-term storage?

  • Light sensitivity : Store in amber vials to prevent nitro group degradation.
  • Moisture control : Use desiccants to avoid hydrolysis of the chloro substituent.
  • Temperature : Stability decreases above 25°C; refrigerated storage (4°C) is recommended .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported melting points or spectral data across studies?

  • Inter-laboratory validation : Compare results using standardized protocols (e.g., identical solvent systems for NMR).
  • Crystallographic validation : Cross-check reported melting points with single-crystal data to rule out polymorphic forms .

Methodological Recommendations

  • Synthetic optimization : Use design of experiments (DoE) to statistically model parameter interactions (e.g., Taguchi methods for yield maximization) .
  • Green chemistry : Replace POCl3 with ionic liquid-based chlorination agents to reduce waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol
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6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol

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